molecular formula C20H24N2OS B249168 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone

1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone

Cat. No. B249168
M. Wt: 340.5 g/mol
InChI Key: ZPVCAXQFIPNNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBPE belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone is not fully understood. However, it has been suggested that 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone may act as a modulator of the GABAergic system, which plays a crucial role in regulating neuronal excitability. 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has also been shown to interact with the serotonin and noradrenaline systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been shown to exhibit various biochemical and physiological effects in animal models. It has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline. Additionally, 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, the limitations of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone include its high cost and limited availability.

Future Directions

For the study of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone include the development of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone derivatives with improved pharmacological properties, the potential use of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone in the treatment of neurodegenerative diseases, and further studies to elucidate its exact mechanism of action and potential therapeutic targets.

Synthesis Methods

The synthesis of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone involves the reaction of 1-phenyl-2-nitropropene with 4-(4-methylsulfanyl-benzyl)-piperazine in the presence of hydrogen gas and a palladium catalyst. This reaction results in the formation of 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone as a white crystalline solid with a melting point of 119-121°C.

Scientific Research Applications

1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, 1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C20H24N2OS/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3

InChI Key

ZPVCAXQFIPNNCV-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3

solubility

28.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.